molecular formula C23H35N3O2 B5719983 1-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE

1-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE

Cat. No.: B5719983
M. Wt: 385.5 g/mol
InChI Key: BWMCFWIQSPLOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE is a complex organic compound that features a piperazine and piperidine moiety

Preparation Methods

The synthesis of 1-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE typically involves multiple steps:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine moiety can be substituted with other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

1-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-17-7-6-8-20(18(17)2)24-13-15-25(16-14-24)21(27)19-9-11-26(12-10-19)22(28)23(3,4)5/h6-8,19H,9-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMCFWIQSPLOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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